2-(2-((3-Chloropyridin-4-yl)methoxy)phenyl)acetic acid
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Overview
Description
2-(2-((3-Chloropyridin-4-yl)methoxy)phenyl)acetic acid is an organic compound with the molecular formula C14H12ClNO3 It is characterized by the presence of a chloropyridine moiety attached to a phenylacetic acid structure through a methoxy linkage
Mechanism of Action
Target of Action
Related compounds have been found to interact with various enzymes and receptors
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ function .
Biochemical Pathways
Related compounds have been found to affect various biochemical pathways, including those involved in inflammation and cell proliferation . The downstream effects of these pathway alterations would depend on the specific context of the cell or organism.
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Related compounds have been found to have various effects, including anti-inflammatory and antiproliferative effects .
Action Environment
The action, efficacy, and stability of 2-(2-((3-Chloropyridin-4-yl)methoxy)phenyl)acetic acid would be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules, and the temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((3-Chloropyridin-4-yl)methoxy)phenyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloropyridine and 2-hydroxyphenylacetic acid.
Methoxylation: The 3-chloropyridine is reacted with methanol in the presence of a base to form 3-chloropyridin-4-yl methanol.
Coupling Reaction: The 3-chloropyridin-4-yl methanol is then coupled with 2-hydroxyphenylacetic acid using a coupling agent such as DCC (dicyclohexylcarbodiimide) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-((3-Chloropyridin-4-yl)methoxy)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-((3-Chloropyridin-4-yl)methoxy)phenyl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenylacetic acid: Similar in structure but lacks the chloropyridine moiety.
3-Chloropyridine-4-carboxylic acid: Contains the chloropyridine moiety but differs in the rest of the structure.
Uniqueness
2-(2-((3-Chloropyridin-4-yl)methoxy)phenyl)acetic acid is unique due to the combination of the chloropyridine moiety and the phenylacetic acid structure. This combination imparts specific chemical and biological properties that are not present in the similar compounds listed above.
Properties
IUPAC Name |
2-[2-[(3-chloropyridin-4-yl)methoxy]phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c15-12-8-16-6-5-11(12)9-19-13-4-2-1-3-10(13)7-14(17)18/h1-6,8H,7,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMAHEXGCGTEFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)OCC2=C(C=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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